2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid
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Description
2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid is a useful research compound. Its molecular formula is C18H17NO5S2 and its molecular weight is 391.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as pentanedioic acid derivatives, have been identified as farnesyltransferase inhibitors (ftis) . Farnesyltransferase is an enzyme involved in protein prenylation, a post-translational modification that is crucial for the function of many proteins involved in cell signaling .
Mode of Action
It’s likely that it interacts with its targets (such as farnesyltransferase) by binding to the active site of the enzyme, thereby inhibiting its function . This inhibition could lead to changes in the activity of downstream proteins and pathways.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to protein prenylation, given its potential role as a farnesyltransferase inhibitor . Protein prenylation involves the addition of hydrophobic molecules to a protein, which can affect the protein’s function and location within the cell . Inhibition of farnesyltransferase could therefore disrupt these processes and have downstream effects on a variety of cellular functions.
Pharmacokinetics
Similar compounds, such as boronic acids and their esters, are known to be only marginally stable in water . This could potentially affect the bioavailability of the compound and its ability to reach its target sites in the body .
Result of Action
The molecular and cellular effects of this compound’s action would likely depend on the specific proteins and pathways it affects. As a potential farnesyltransferase inhibitor, it could disrupt the function of many proteins, leading to changes in cell signaling and other cellular processes .
Action Environment
Environmental factors, such as pH, can influence the action, efficacy, and stability of this compound . For example, boronic acids and their esters, which are structurally similar to this compound, are known to hydrolyze more rapidly at physiological pH . This could potentially affect the stability of the compound and its ability to exert its effects in the body .
Properties
IUPAC Name |
2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S2/c1-11(9-12-5-3-2-4-6-12)10-14-16(22)19(18(25)26-14)13(17(23)24)7-8-15(20)21/h2-6,9-10,13H,7-8H2,1H3,(H,20,21)(H,23,24)/b11-9+,14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJQYUFJHQPXNZ-VDVFTDKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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